molecular formula C20H23N3O5 B13379106 tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B13379106
M. Wt: 385.4 g/mol
InChI Key: CUGQBFBEOLWKKP-UHFFFAOYSA-N
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Description

Tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which includes a pyran ring, a cyano group, and multiple amino and ester functionalities. Its structural complexity makes it a subject of interest in fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyran ring, followed by the introduction of the cyano group and the ester functionality. The amino groups are usually introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity, activation of signaling pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran derivatives and cyano-containing molecules, such as:

Uniqueness

What sets tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

tert-butyl 6-amino-4-[4-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C20H23N3O5/c1-11-16(19(25)28-20(2,3)4)17(14(9-21)18(23)27-11)12-5-7-13(8-6-12)26-10-15(22)24/h5-8,17H,10,23H2,1-4H3,(H2,22,24)

InChI Key

CUGQBFBEOLWKKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)OCC(=O)N)C(=O)OC(C)(C)C

Origin of Product

United States

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